molecular formula C7H6Br2O2S B8545771 2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane CAS No. 58267-86-0

2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane

Cat. No.: B8545771
CAS No.: 58267-86-0
M. Wt: 314.00 g/mol
InChI Key: JBGDSRCPFIPMBO-UHFFFAOYSA-N
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Description

2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a 1,3-dioxolane ring, a functional group widely recognized for its utility as a protecting group for aldehydes and ketones, helping to shield the carbonyl moiety under various reaction conditions . The presence of the dibromothienyl substituent is a significant structural feature, as thiophene-based heterocycles and halogenated derivatives are common scaffolds in the development of bioactive molecules and functional materials . Compounds based on the 1,3-dioxolane structure have demonstrated a range of biological activities in scientific studies, including antibacterial and antifungal properties . Furthermore, structurally similar 1,3-dioxolane derivatives have been investigated as intermediates in the preparation of potential anti-tumor agents . This combination of a protected carbonyl and a reactive halogenated heterocycle makes this compound a valuable and versatile building block for researchers exploring new chemical spaces in drug discovery and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

58267-86-0

Molecular Formula

C7H6Br2O2S

Molecular Weight

314.00 g/mol

IUPAC Name

2-(4,5-dibromothiophen-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H6Br2O2S/c8-4-3-5(12-6(4)9)7-10-1-2-11-7/h3,7H,1-2H2

InChI Key

JBGDSRCPFIPMBO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(S2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane with key analogues from the literature:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4,5-Dibromothienyl ~289.12* Potential halogen bonding, lipophilicity
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Hydroxyphenyl, ester groups 282.78 Antibacterial (MIC: 4.8–5000 µg/mL)
(4R,5R)-4,5-Bis(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane Bis(2-iodophenyl), chiral centers 506.93 Chiral ligand synthesis
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane Bromo-dimethoxyphenyl 289.12 High logP (2.51), potential CNS activity
5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene Fluorobenzoyl-thiophene 278.30 Photophysical applications

*Calculated based on .

Key Observations:

Substituent Electronic Effects: Bromine atoms in the thienyl ring enhance electrophilicity and lipophilicity compared to non-halogenated analogues (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate in ). This may improve membrane permeability in bioactive compounds.

Steric vs. Electronic Trade-offs : Iodo-substituted dioxolanes (e.g., ) exhibit greater steric hindrance but lower thermal stability compared to brominated derivatives.

Biological Activity : Ester-functionalized dioxolanes (e.g., compound 7 in ) show broad-spectrum antibacterial activity (MIC: 4.8–5000 µg/mL), whereas brominated derivatives like this compound may require further testing to assess enhanced halogen-driven bioactivity.

Thermal and Mechanical Properties

1,3-Dioxolane derivatives exhibit variable thermal stability depending on substituents. For example:

  • 1,3-Dioxolane (unsubstituted): Boiling point = 78°C; used as a solvent in polymer extraction (e.g., PHB purification at 80°C without degradation ).
  • Brominated Derivatives: Higher molecular weight and halogen content likely increase melting points and reduce volatility compared to non-halogenated analogues.

Preparation Methods

Bromination Followed by Dioxolane Protection

Procedure :

  • Bromination of 2-Thiophenecarboxaldehyde :

    • Reagents : 2-Thiophenecarboxaldehyde, bromine (Br₂), acetic acid (solvent), FeBr₃ (catalyst).

    • Conditions : Stir at 0–25°C for 12–24 hours.

    • Outcome : 4,5-Dibromo-2-thiophenecarboxaldehyde is obtained via electrophilic substitution. FeBr₃ directs bromination to the 4- and 5-positions due to the electron-withdrawing aldehyde group.

  • Dioxolane Formation :

    • Reagents : 4,5-Dibromo-2-thiophenecarboxaldehyde, ethylene glycol, p-toluenesulfonic acid (p-TsOH).

    • Conditions : Reflux in toluene with a Dean-Stark trap for 6–8 hours to remove water.

    • Yield : 85–92%.

Reaction Scheme :

\ce2Thiophenecarboxaldehyde>[Br2,FeBr3][CH3COOH]4,5Dibromo2thiophenecarboxaldehyde\ce{2-Thiophenecarboxaldehyde ->[Br₂, FeBr₃][CH₃COOH] 4,5-Dibromo-2-thiophenecarboxaldehyde}
\ce4,5Dibromo2thiophenecarboxaldehyde>[HOCH2CH2OH,pTsOH][Toluene,Δ]2(4,5Dibromo2thienyl)1,3dioxolane\ce{4,5-Dibromo-2-thiophenecarboxaldehyde ->[HOCH₂CH₂OH, p-TsOH][Toluene, \Delta] 2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane}

Dioxolane Protection Followed by Bromination

Procedure :

  • Dioxolane Formation :

    • Reagents : 2-Thiophenecarboxaldehyde, ethylene glycol, montmorillonite K10 (acidic catalyst).

    • Conditions : Reflux in toluene for 3–5 hours.

    • Yield : 88–95%.

  • Bromination of Protected Intermediate :

    • Reagents : 2-(2-Thienyl)-1,3-dioxolane, N-bromosuccinimide (NBS), benzoyl peroxide (radical initiator).

    • Conditions : Irradiation at 60°C in CCl₄ for 8–12 hours.

    • Outcome : Selective bromination at the 4- and 5-positions due to the electron-donating dioxolane group.

Challenges :

  • Lower regioselectivity compared to pre-bromination (yields: 70–78%).

  • Requires optimization of radical initiator concentration.

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Catalyst
Bromination → DioxolaneFeBr₃-mediated bromination85–92%High (4,5 positions)FeBr₃, p-TsOH
Dioxolane → BrominationRadical bromination with NBS70–78%ModerateBenzoyl peroxide

Alternative Approaches

Ionic Liquid-Catalyzed Cyclization

Procedure :

  • Reagents : 4,5-Dibromo-2-thiophenecarboxaldehyde, ethylene glycol, 1-butyl-3-methylimidazolium bromide ([BMIM]Br), ZnCl₂.

  • Conditions : Stir at 80°C for 4 hours.

  • Advantages : Recyclable catalyst, shorter reaction time (yield: 89%).

One-Pot Synthesis

Procedure :

  • Reagents : 2-Thiophenecarboxaldehyde, ethylene glycol, Br₂, FeBr₃.

  • Conditions : Sequential bromination and cyclization in a single pot.

  • Yield : 80–85%.

Key Research Findings

  • Regioselectivity Control :

    • Electron-withdrawing groups (e.g., aldehydes) favor bromination at the 4- and 5-positions of thiophene.

    • Radical bromination post-dioxolane formation is less selective due to the electron-donating nature of the dioxolane.

  • Catalyst Efficiency :

    • FeBr₃ outperforms AlCl₃ in directing bromination (90% vs. 65% yield).

    • Ionic liquids (e.g., [BMIM]Br) enhance cyclization kinetics and reduce side reactions.

  • Solvent Impact :

    • Toluene > DCM in dioxolane formation due to azeotropic water removal .

Q & A

Q. What are the key synthetic routes for 2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or coupling reactions. For example, brominated thiophene derivatives can react with 1,3-dioxolane precursors under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 for bromine to thiophene) are critical for minimizing side products like dehalogenated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How does the electronic structure of the dioxolane ring affect the compound’s stability and reactivity?

The 1,3-dioxolane ring provides electron-rich oxygen atoms, stabilizing the adjacent thienyl group through resonance. However, the dibromo substituents on the thiophene ring increase electrophilicity, making the compound prone to nucleophilic attack (e.g., SNAr reactions). Stability studies under inert atmospheres (N₂) show decomposition above 150°C, necessitating storage at 2–8°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 4.25–4.75 ppm (dioxolane protons) and δ 120–140 ppm (thienyl carbons) confirm structure .
  • IR : Strong C-O stretches (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₆Br₂O₂S: ~337.84 g/mol) .

Advanced Research Questions

Q. How do regioselective reactions of this compound enable functionalization for drug discovery?

Lithiation at the thienyl ring (using LDA or n-BuLi at −78°C) allows selective substitution at the 4- or 5-position. For example, quenching with electrophiles (e.g., CO₂, aldehydes) generates carboxylated or hydroxylated derivatives. This method is pivotal for creating analogs with enhanced bioactivity (e.g., antimicrobial or kinase inhibition) .

Q. What contradictions exist in reported biological activities of structurally similar dioxolane derivatives, and how can they be resolved?

Studies on analogs like 2-(3,4-difluorophenyl)-1,3-dioxolane show conflicting data on antimicrobial potency (MIC values ranging 8–64 µg/mL). These discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion) or impurities. Standardizing protocols (CLSI guidelines) and using HPLC-purified compounds (>99%) can improve reproducibility .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The dibromo-thienyl moiety acts as a dihalogenated coupling partner. Pd-catalyzed reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) selectively replace one bromine atom, retaining the dioxolane ring. Computational studies (DFT) suggest the C5-Br bond is more labile due to steric hindrance from the dioxolane oxygen .

Methodological Considerations

  • Handling and Storage :

    • Use gloveboxes under N₂ for moisture-sensitive reactions .
    • Avoid prolonged exposure to light to prevent debromination .
  • Data Interpretation :

    • Compare NMR shifts with structurally related compounds (e.g., 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane) to validate assignments .

Comparative Table: Structural Analogs and Bioactivity

CompoundStructural FeaturesReported BioactivityKey Reference
2-(3,4-Difluorophenyl)-1,3-dioxolaneFluorine substituents on phenylModerate antimicrobial activity
2-(2-Bromophenyl)-1,3-dioxolaneSingle bromine on phenylNeuroprotective effects (in vitro)
2-(4-Chlorophenyl)-1,3-dioxolaneChlorine substituentAnticonvulsant properties

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